molecular formula C20H22ClN3O2 B4141159 N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide

N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide

Cat. No. B4141159
M. Wt: 371.9 g/mol
InChI Key: USSMGCYYJMJLND-LJQANCHMSA-N
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Description

N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide, also known as CP-154,526, is a synthetic compound that belongs to the class of benzamide derivatives. It is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) and has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.

Mechanism of Action

N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide is a selective antagonist of the CRF1 receptor, which is a member of the G protein-coupled receptor family. The CRF1 receptor is widely distributed in the brain and is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. By blocking the CRF1 receptor, N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide reduces the activation of the HPA axis and the release of stress hormones, such as cortisol, which are associated with anxiety, depression, and addiction.
Biochemical and Physiological Effects
N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide has been shown to have several biochemical and physiological effects. It reduces the activation of the HPA axis and the release of stress hormones, such as cortisol, which are associated with anxiety, depression, and addiction. N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide also reduces anxiety-like behavior in animal models of anxiety and blocks the stress-induced reinstatement of drug-seeking behavior in animal models of addiction. In addition, N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide has been shown to reduce depressive-like behavior in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide is its selectivity for the CRF1 receptor, which allows for the specific targeting of this receptor in animal models of disease. This selectivity also reduces the potential for off-target effects and adverse side effects. However, one limitation of N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide. One direction is the further investigation of its potential therapeutic applications in anxiety, depression, and addiction. Another direction is the development of more soluble analogs of N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide that can be more easily administered in animal studies. Additionally, the development of CRF1 receptor agonists may provide a novel approach to the treatment of certain diseases.

Scientific Research Applications

N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models of anxiety and to block the stress-induced reinstatement of drug-seeking behavior in animal models of addiction. N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide has also been studied for its potential use in the treatment of depression, as it has been shown to reduce depressive-like behavior in animal models of depression.

properties

IUPAC Name

N-[4-chloro-3-[(2S)-4-methyl-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14(25)22-16-8-9-18(21)17(12-16)20(26)24-11-10-23(2)13-19(24)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13H2,1-2H3,(H,22,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSMGCYYJMJLND-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2CCN(C[C@@H]2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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